

Application of TYK2 Degraders in Psoriasis Models: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|---------------|-----------|
| Compound Name: | TYK2 ligand 1 | |
| Cat. No.: | B15540800 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Tyrosine Kinase 2 (TYK2) degraders in preclinical psoriasis models. It aims to offer a comprehensive guide for researchers investigating the therapeutic potential of this emerging class of molecules.

Introduction

Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of pro-inflammatory cytokine signaling, particularly for interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).[1][2][3] These cytokines are central to the pathogenesis of psoriasis, an immune-mediated inflammatory disease characterized by keratinocyte hyperproliferation.[1][2] The IL-23/Th17 axis, in which TYK2 plays a pivotal role, is a key driver of psoriatic inflammation.[2][4][5]

While TYK2 inhibitors have shown clinical efficacy, targeted protein degradation of TYK2 offers a novel therapeutic strategy.[6] Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the ubiquitination and subsequent proteasomal degradation of a target protein.[6] TYK2 degraders, therefore, not only inhibit its kinase activity but also eliminate its scaffolding functions, potentially leading to a more profound and sustained therapeutic effect.[6]



This document outlines the application of a model TYK2 degrader, compound 15t, a highly potent and selective CRBN-recruiting PROTAC, in various psoriasis-relevant assays.[6]

Data Presentation: In Vitro and In Vivo Efficacy of a TYK2 Degrader (15t)

The following tables summarize the quantitative data for the TYK2 degrader, 15t, in both cellular and animal models of psoriasis.

Table 1: In Vitro Profile of TYK2 Degrader 15t[6]

| Parameter | Value | Cell Line | Description |
|-------------|--------------------|-----------|---|
| DC50 | 0.42 nM | Jurkat | Concentration required for 50% degradation of TYK2 protein. |
| Dmax | >95% | Jurkat | Maximum percentage of TYK2 protein degradation. |
| Selectivity | Selective for TYK2 | Jurkat | No degradation of other JAK family members (JAK1, JAK2, JAK3) observed. |

Table 2: In Vivo Pharmacokinetics and Efficacy of TYK2 Degrader 15t in an Imiquimod (IMQ)-Induced Psoriasis Mouse Model[6]

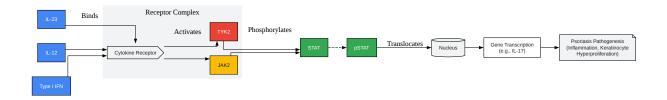


| Parameter | Value | Species | Notes |
|---|-------------------------------------|-------------|---|
| Pharmacokinetics (5 mg/kg, i.p.) | | | |
| T1/2 (h) | 2.7 ± 0.12 | Mice | Half-life |
| Tmax (h) | 0.4 ± 0.14 | Mice | Time to maximum plasma concentration |
| Cmax (ng/mL) | 1305 ± 209 | Mice | Maximum plasma concentration |
| AUC0–t (h·ng/mL) | 4766 ± 827 | Mice | Area under the curve from time 0 to the last measurement |
| In Vivo Efficacy (5 mg/kg, daily i.p. for 6 days) | | | |
| PASI Score Reduction | Significant reduction | Balb/c Mice | Amelioration of clinical signs of psoriasis (scales, thickness, erythema). |
| Splenomegaly Reduction | Significant reduction | Balb/c Mice | Reduction in spleen enlargement, a common feature of systemic inflammation in this model. |
| Inflammatory Cytokine Reduction | More effective than deucravacitinib | Balb/c Mice | Blocked the expression of IL-17 and IL-23 in skin biopsies. |

Signaling Pathways and Mechanisms

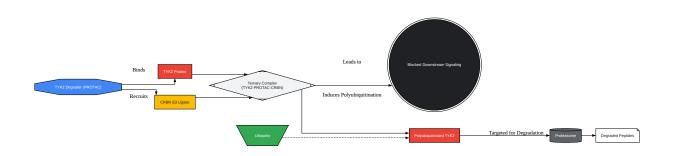
The following diagrams illustrate the key signaling pathways and the mechanism of action of TYK2 degraders.





Click to download full resolution via product page

Caption: TYK2 signaling pathway in psoriasis pathogenesis.



Click to download full resolution via product page



Caption: Mechanism of action for a TYK2 degrader.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro TYK2 Degradation Assay

Objective: To determine the potency (DC50) and maximal degradation (Dmax) of a TYK2 degrader in a relevant cell line.

Materials:

- Jurkat cells (or other suitable human immune cell line)
- Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)
- TYK2 degrader compound (e.g., 15t)
- DMSO (vehicle control)
- Proteasome inhibitor (e.g., MG-132 or Bortezomib) as a control
- E3 ligase ligand (e.g., Thalidomide for CRBN) as a control
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-TYK2, anti-JAK1, anti-JAK2, anti-JAK3, anti-GAPDH (or other loading control)



- HRP-conjugated secondary antibodies
- Chemiluminescence substrate

Procedure:

- Cell Culture: Culture Jurkat cells in complete RPMI-1640 medium at 37°C in a 5% CO2 incubator.
- Cell Seeding: Seed Jurkat cells in 6-well plates at a density of 1 x 106 cells/well.
- Compound Treatment:
 - Prepare serial dilutions of the TYK2 degrader in DMSO.
 - Treat cells with varying concentrations of the degrader (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 10-24 hours).[6]
 - Include a vehicle control (DMSO only).
 - For mechanistic studies, pre-treat cells with a proteasome inhibitor (e.g., 10 μM MG-132)
 or an E3 ligase ligand (e.g., 5 μM Thalidomide) for 2 hours before adding the degrader.[6]
- Cell Lysis:
 - After treatment, harvest cells by centrifugation.
 - Wash cells once with cold PBS.
 - Lyse the cell pellet with lysis buffer on ice for 30 minutes.
 - Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
- Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
- Western Blotting:
 - Normalize protein amounts and prepare samples with Laemmli buffer.

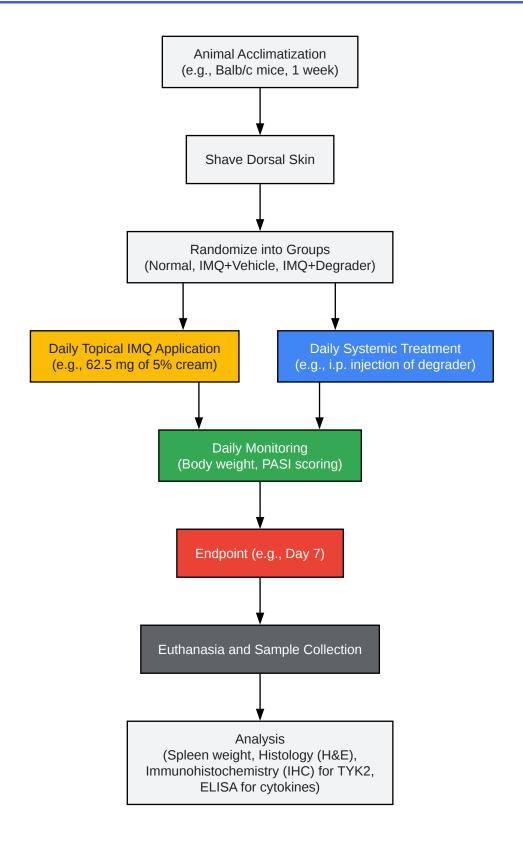


- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash again and visualize protein bands using a chemiluminescence substrate and an imaging system.
- Data Analysis:
 - Quantify band intensities using densitometry software (e.g., ImageJ).
 - Normalize TYK2 protein levels to the loading control (GAPDH).
 - Calculate the percentage of degradation relative to the vehicle control.
 - Plot the percentage of degradation against the log concentration of the degrader and fit a dose-response curve to determine the DC50 and Dmax.

Protocol 2: Imiquimod (IMQ)-Induced Psoriasis Mouse Model

Objective: To evaluate the in vivo therapeutic efficacy of a TYK2 degrader in a psoriasis-like skin inflammation model.





Click to download full resolution via product page

Caption: Experimental workflow for the IMQ-induced psoriasis model.



Materials:

- Male Balb/c mice (8-10 weeks old)
- Imiquimod cream (5%)
- TYK2 degrader compound
- Vehicle for systemic administration (e.g., 0.5% methylcellulose)
- Anesthesia
- Calipers
- Scoring system for Psoriasis Area and Severity Index (PASI) adapted for mice
- Materials for sample collection and processing (histology, ELISA, IHC)

Procedure:

- Acclimatization: Acclimatize mice for at least one week before the experiment.
- Induction of Psoriasis-like Inflammation:
 - Anesthetize the mice and shave a defined area on their dorsal skin.
 - Topically apply a daily dose of 62.5 mg of 5% imiquimod cream to the shaved back for 6 consecutive days.[6]
- Treatment:
 - Randomize mice into treatment groups (e.g., Normal control, IMQ + Vehicle, IMQ + TYK2 degrader).
 - Administer the TYK2 degrader (e.g., 5 mg/kg) or vehicle daily via intraperitoneal (i.p.) injection, starting from day 0.[6]
- Monitoring and Assessment:



- Monitor the body weight of the mice daily.
- Score the severity of skin inflammation daily using a modified PASI score, evaluating erythema, scaling, and skin thickness. Each parameter can be scored from 0 (none) to 4 (severe).
- Endpoint and Sample Collection:
 - On day 7, euthanize the mice.
 - Measure the spleen weight.
 - Collect the treated skin samples.
- Ex Vivo Analysis:
 - Histology: Fix a portion of the skin in 10% formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to assess epidermal thickness (acanthosis), inflammatory cell infiltration, and other psoriatic features.
 - Immunohistochemistry (IHC): Use another portion of the skin to perform IHC staining for TYK2 to confirm in vivo target degradation.[6]
 - Cytokine Analysis: Homogenize a piece of the skin tissue to measure the levels of proinflammatory cytokines such as IL-17 and IL-23 by ELISA.[6]

Conclusion

TYK2 degraders represent a promising therapeutic modality for psoriasis. The protocols and data presented here provide a framework for the preclinical evaluation of these compounds. By effectively reducing TYK2 protein levels, these degraders can potently inhibit downstream inflammatory signaling and ameliorate psoriasis-like pathology in relevant animal models. Further investigation into the long-term efficacy and safety of TYK2 degraders is warranted to fully elucidate their therapeutic potential.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. m.youtube.com [m.youtube.com]
- 2. TYK2 in Immune Responses and Treatment of Psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 3. TYK2 in Immune Responses and Treatment of Psoriasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of tyrosine kinase 2 signals during progression of psoriasis [explorationpub.com]
- 5. explorationpub.com [explorationpub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. kymeratx.com [kymeratx.com]
- To cite this document: BenchChem. [Application of TYK2 Degraders in Psoriasis Models: Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15540800#application-of-tyk2-degraders-in-psoriasis-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com